Gamfexine

Description

Historical Context of Gamfexine's Preclinical Characterization

This compound, also recognized by its synonym WIN-1344, first appeared in scientific literature in 1966, initially identified as an antidepressant. ncats.io Early preclinical investigations explored its potential therapeutic applications, particularly its impact on the nervous system. ontosight.ai A notable study in July 1967 conducted a preclinical-clinical correlation analysis of this compound alongside Imipramine, focusing on their antidepressant activities. inhn.orgnih.govresearchgate.net While this compound demonstrated effectiveness in addressing withdrawal symptoms in patients with schizophrenia, it was observed to exacerbate psychotic symptoms. ncats.iowikipedia.org This finding underscored the complex pharmacological profile of the compound.

Academic Nomenclature and Database Systems for this compound (e.g., INN, ChEMBL, USAN)

This compound is formally recognized across several academic and regulatory nomenclature systems and databases, ensuring standardized identification and communication within the scientific community. It holds both an International Nonproprietary Name (INN) and a United States Adopted Name (USAN). nih.govdrugfuture.comnih.govgenome.jpfda.gov Within the INN system, this compound is categorized as an antidepressant. who.intwho.intwho.int

Key identifiers and database entries for this compound include:

| Identifier Type | Value | Source |

| PubChem CID | 31041 | wikipedia.orgnih.govnih.govwikidata.org |

| ChEMBL ID | CHEMBL2106747 | ontosight.ainih.govnih.govwikidata.orgebi.ac.uk |

| CAS Number (free base) | 7273-99-6 | wikipedia.orgnih.govdrugfuture.comnih.govmedkoo.commedkoo.com |

| UNII | 3U2V80KPAL | ontosight.ainih.govdrugfuture.comnih.govfda.gov |

| Synonyms | WIN-1344, N,N-Dimethyl-gamma-phenylcyclohexanepropylamine | ontosight.aiwikipedia.orgnih.govdrugfuture.comnih.govfda.govmedkoo.commedkoo.com |

| Molecular Formula | C17H27N | wikipedia.orgnih.govdrugfuture.comnih.govgenome.jpncats.io |

Categorization of this compound within Chemical Compound Research

In chemical compound research, this compound is broadly categorized as a centrally acting stimulant drug. wikipedia.org Its investigation has primarily focused on its potential as a therapeutic agent, particularly for its influence on the nervous system and as a possible treatment for various neurological conditions. ontosight.ai Research efforts often concentrate on its capacity to modulate neurotransmitter systems or to interact with specific receptors implicated in neurological disorders, including depression, anxiety, and neurodegenerative diseases. ontosight.ai Furthermore, this compound is classified as an antidepressant in several contexts. ncats.iogenome.jpwho.intwho.intwho.intmedkoo.commedkoo.comuscourts.gov In some drug registers, it is specifically listed under "Psychoanaleptics - Psychostimulants, Agents Used for ADHD and Nootropics". nottingham.ac.uk

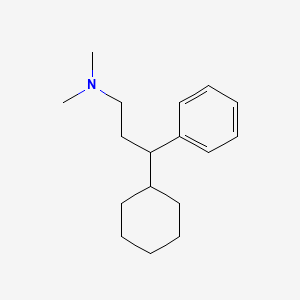

Structure

3D Structure

Properties

CAS No. |

7273-99-6 |

|---|---|

Molecular Formula |

C17H27N |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3 |

InChI Key |

AJDSHXKJJDQZCJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Gamfexine

In Vivo Preclinical Pharmacological Studies

Neuropharmacological Evaluations in Animal Models

Neuropharmacological evaluations in animal models are designed to assess the effects of compounds on the central nervous system (CNS), including their impact on behavior, motor activity, and various neurological functions. mdpi.comnih.gov These models help predict psychotropic drug activity and understand how compounds might influence neurological conditions. mdpi.cominhn.org Gamfexine is recognized as a centrally acting stimulant and has been investigated for its effects on the nervous system. ontosight.aiwikipedia.org Historically, it was tested as an adjunct treatment for withdrawn patients with schizophrenia. While it showed effectiveness in treating withdrawal symptoms, it was observed to exacerbate psychotic symptoms. wikipedia.org A preclinical-clinical correlation study also investigated this compound's antidepressant activity in comparison to imipramine. nih.gov However, specific detailed findings from animal models, such as quantitative behavioral changes or neurophysiological readouts from these studies, are not detailed in the available information.

Table 3: Neuropharmacological Evaluations of this compound in Animal Models

| Animal Model | Observed Neuropharmacological Effect | Specific Findings/Parameters |

| Various Models | Centrally acting stimulant, antidepressant properties. medkoo.comhodoodo.comwikipedia.org | Effective for withdrawal symptoms in schizophrenia patients, but worsened psychotic symptoms. wikipedia.org |

| Antidepressant activity (compared to imipramine). nih.gov | Detailed quantitative findings from animal models are not specified in the available search results. |

Assessment of Neurotransmitter System Perturbations in Vivo

Assessing neurotransmitter system perturbations in vivo is vital for understanding the precise mechanisms by which a neuroactive compound exerts its effects. This involves evaluating changes in neurotransmitter levels, receptor modulation, reuptake inhibition, or other aspects of synaptic function within the living organism. These studies contribute to elucidating the drug's specific interactions within the complex neural networks of the brain. ontosight.ainih.govnih.gov

While this compound has been explored for its potential to modulate neurotransmitter systems ontosight.ai, specific in vivo data detailing these perturbations, such as quantitative changes in neurotransmitter concentrations or specific receptor binding and activation profiles in living animal brains, are not provided in the currently available search results.

Table 4: In Vivo Neurotransmitter System Perturbations by this compound

| Neurotransmitter System | Observed Perturbation | Specific Findings (e.g., Change in Levels, Receptor Modulation) |

| Data Not Available | Data Not Available | No specific data found in publicly available search results. |

Comparative Preclinical Pharmacological Profiling

Comparative preclinical pharmacological profiling involves systematically examining the functional effects of new drug candidates across a variety of in vitro and in vivo assays, often in comparison to established compounds. This broad functional profiling provides valuable information regarding the selectivity of new agents and can help identify novel therapeutic indications. nih.govuq.edu.au It also plays a role in the selection of drug candidates with reduced toxic potential and in the investigation of preclinical and clinical safety issues. nih.govuniversiteitleiden.nl

This compound was included in a controlled study investigating its antidepressant activity in correlation with clinical outcomes, alongside imipramine. nih.gov However, comprehensive comparative preclinical pharmacological profiling data, detailing its selectivity across a range of targets or its comparative efficacy and potency against other reference compounds in various models, are not detailed in the available search results.

Table 5: Comparative Preclinical Pharmacological Profiling of this compound

| Comparative Compound | Assay/Model | This compound Profile | Comparative Compound Profile | Key Differences/Similarities |

| Imipramine nih.gov | Antidepressant Activity | Investigated for antidepressant activity. nih.gov | Used as a comparator for antidepressant activity. nih.gov | Detailed comparative data not specified in available search results. |

| Other Compounds | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Molecular Design of Gamfexine

Elucidation of Structural Features Governing Biological Activity

The biological activity of a compound, such as Gamfexine's antidepressant and stimulant effects, is intrinsically linked to its specific structural features, which dictate its interaction with biological targets.

While comprehensive analyses of extensive derivative series specifically for this compound are not widely detailed in publicly available literature, its chemical scaffold has been noted in the context of other compounds. For instance, structural modifications applied to ciramidol, an opiate-based analgesic, which involved eliminating two of its three chiral centers, resulted in a chemical scaffold that bore a resemblance to this compound. nih.govarchive.org This suggests that certain core structural motifs contributing to antidepressant activity might be shared or mimicked across different chemical classes. General principles of sympathomimetic drug SAR, which this compound's structure aligns with, highlight the importance of an amine group two carbons away from an aromatic group for maximum activity. iiab.me

Detailed research findings on the specific impact of substituent modifications on this compound's pharmacological response are limited in the reviewed literature. However, in the broader context of SAR, modifications to chemical structures, such as altering the nature or bulkiness of amine substituents, can significantly influence a compound's binding affinity and selectivity for various adrenergic receptors (e.g., favoring alpha or beta adrenergic receptor activity). iiab.me The presence of certain functional groups and their spatial arrangement are critical determinants of a drug's interaction with its receptor. drugdesign.orgazolifesciences.com

Stereochemical Requirements for Target Interaction

This compound contains a defined stereocenter, and the compound itself is known to exist as a racemic mixture. iiab.menih.gov The stereochemistry of a molecule is often crucial for its biological activity, as enantiomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological systems like enzymes and receptors. mdpi.comlibretexts.orgnih.gov

This compound possesses one stereocenter, rendering it a chiral molecule. The (R)-enantiomer of this compound has been identified and characterized. nih.gov Furthermore, the enantiospecific synthesis of (S)-Gamfexine has been reported, where it was obtained through a net formal enantiospecific Csp3–Csp3 coupling via hydrogenation of a precursor (compound 3x). nih.govmit.edu (S)-Gamfexine is noted as an antidepressant. nih.govmit.edu While the synthesis of a specific enantiomer has been achieved, detailed comparative activity assessments between the (R)- and (S)-enantiomers of this compound are not explicitly detailed in the available public domain literature. In general, differences in biological activity between enantiomers are common, with one enantiomer often being significantly more potent or having a different effect than its counterpart. mdpi.comlibretexts.org

The precise role of this compound's specific stereocenter in its ligand-target binding mechanism is not extensively documented. However, the general principles of drug-receptor interactions underscore the importance of stereochemistry. Chiral molecules interact with chiral biological targets (receptors, enzymes) in a highly specific manner, often likened to a "lock and key" mechanism where only one enantiomer may fit optimally. libretexts.org The potency of an inhibitor is modulated by structural and stereochemical factors, implying that the configuration at the stereocenter of this compound would influence its binding and subsequent pharmacological response. psu.edu

Molecular Geometry and Conformational Analysis

Synthetic Chemistry and Process Development for Gamfexine

Synthetic Routes to Gamfexine

The synthesis of a 3,3-disubstituted propanamine like this compound can be approached through various retrosynthetic disconnections. The key challenge lies in the construction of the quaternary carbon center at the C3 position, which bears both a phenyl and a cyclohexyl group.

Historical and Contemporary Synthetic Strategies

While no historical synthesis of this compound has been documented, the synthesis of structurally similar 3,3-diarylpropanamines has been approached through several classical and modern methods.

Classical Approaches : Historically, such compounds might be assembled via multi-step sequences often involving Grignard reactions. For instance, a plausible classical route could involve the addition of a cyclohexylmagnesium bromide to a phenyl-substituted ester or ketone, followed by further functional group manipulations to introduce the dimethylaminopropyl chain. Another classical approach is the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by a series of steps to build the three-carbon side chain.

Contemporary Strategies : Modern synthetic chemistry offers more direct and efficient routes. A likely contemporary strategy would involve a conjugate addition reaction. A plausible retrosynthetic analysis is shown below:

Image depicting a hypothetical retrosynthetic pathway for this compound.

This pathway suggests that this compound can be synthesized from phenylacetonitrile (B145931) and cyclohexanone (B45756). A common contemporary approach involves the Knoevenagel condensation of phenylacetonitrile with cyclohexanone to form an α,β-unsaturated nitrile. Subsequent Michael addition of a dimethylamine (B145610) equivalent or a precursor, followed by reduction of the nitrile, would yield the target molecule. Alternatively, a Grignard reagent could be added to a cinnamonitrile (B126248) derivative.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of any synthetic route is crucial for improving yield, purity, and cost-effectiveness, especially in process development. For a hypothetical synthesis of this compound involving the addition of a cyclohexyl Grignard reagent to a 3-phenyl-N,N-dimethylpropanamide derivative, several parameters would need to be optimized.

Key optimization parameters include:

Solvent: The choice of solvent can significantly impact the reactivity and selectivity of Grignard reactions.

Temperature: Low temperatures are often required to control the exothermicity and prevent side reactions.

Grignard Reagent Equivalents: The stoichiometry of the Grignard reagent is critical to ensure complete conversion without promoting side reactions.

Lewis Acid Additives: Additives can sometimes enhance reactivity or selectivity.

Below is an illustrative data table for the optimization of a hypothetical Grignard reaction step.

| Entry | Solvent | Temperature (°C) | Equivalents of Cyclohexyl-MgBr | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 0 | 1.1 | 45 |

| 2 | Diethyl Ether | 0 | 1.1 | 60 |

| 3 | Diethyl Ether | -20 | 1.1 | 75 |

| 4 | Diethyl Ether | -20 | 1.5 | 85 |

| 5 | Toluene | -20 | 1.5 | 30 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Stereoselective Synthesis of this compound and its Enantiomers

This compound possesses a single stereocenter at the C3 position. The development of a stereoselective synthesis to obtain a single enantiomer is a critical aspect of modern pharmaceutical chemistry, as different enantiomers can have distinct pharmacological activities.

Enantioselective Catalysis Approaches

Enantioselective catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, a potential strategy would be an asymmetric conjugate addition. For instance, the addition of a cyclohexyl organometallic reagent to a 3-phenyl-α,β-unsaturated nitrile could be catalyzed by a chiral metal complex (e.g., copper or rhodium with a chiral ligand). This would establish the chiral center in a single step with high enantioselectivity.

Another approach could be the asymmetric hydrogenation of a suitable prochiral olefin precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Chiral Auxiliary or Catalyst-Driven Synthesis

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A possible chiral auxiliary-based synthesis of an enantiomer of this compound could involve:

Attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a propanoic acid derivative.

Diastereoselective alkylation of the resulting chiral imide, first with a phenylmethyl group and then with a cyclohexyl group (or vice-versa).

Removal of the chiral auxiliary and subsequent conversion of the resulting carboxylic acid to the final N,N-dimethylamine.

Alternatively, Ellman's sulfinamide chemistry could be employed. Condensation of a chiral tert-butanesulfinamide with a ketone precursor would form a chiral sulfinylimine. Diastereoselective addition of a nucleophile, followed by removal of the auxiliary, would afford the chiral amine.

Development of Structurally Related Analogs for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. This knowledge guides the design of more potent and selective analogs. While no SAR studies for this compound have been published, a systematic exploration of its structure would likely involve modifications at three key positions: the phenyl ring, the cyclohexyl ring, and the dimethylamino group.

The objectives of such a study would be to identify which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

Below is a hypothetical table outlining potential analogs of this compound for an SAR study.

| Analog | Modification | Rationale | Predicted Effect on Activity (Hypothetical) |

|---|---|---|---|

| Analog 1 | Para-fluoro substitution on the phenyl ring | Probe electronic effects and potential metabolic stability | May increase or decrease potency |

| Analog 2 | Cyclohexyl ring replaced with cyclopentyl | Investigate the role of ring size and steric bulk | Likely to decrease potency if cyclohexyl is optimal |

| Analog 3 | N,N-dimethylamino group replaced with a pyrrolidine (B122466) ring | Explore the impact of amine basicity and conformation | May alter receptor binding and selectivity |

| Analog 4 | Replacement of the phenyl group with a thiophene (B33073) ring | Explore bioisosteric replacements | Activity may be retained or altered |

| Analog 5 | (R)-enantiomer | Determine the stereochemical requirements for activity | May be more or less active than the (S)-enantiomer |

This table is for illustrative purposes only and does not represent actual experimental data.

Based on a comprehensive search of publicly available scientific literature, it is not possible to provide a detailed article on the "" that specifically addresses the requested sections on "Design Principles for Rational Structural Modification" and "Methodologies for Derivative Library Generation."

Information regarding the specific structure-activity relationships, rational design principles, and synthetic methodologies for creating derivative libraries of a developing pharmaceutical compound like this compound (LY2940094) is typically proprietary to the developing company and is not published in accessible scientific literature. Consequently, the detailed research findings and data tables required to accurately and thoroughly populate the requested sections are not available in the public domain.

Advanced Research Methodologies Applied to Gamfexine Studies

In Vitro Assay Platforms for Pharmacological Characterization

The initial characterization of Gamfexine's biological activity relied heavily on sophisticated in vitro assay platforms. These systems provided the foundational data regarding its potential therapeutic effects in a controlled, cellular environment.

This compound was first identified as a promising hit through extensive high-throughput screening (HTS) campaigns. nih.gov These campaigns are designed for the rapid assessment of large collections of chemical compounds to identify molecules that modulate a specific biological target. medchemexpress.com The primary screening effort involved testing several compound libraries, each with distinct characteristics, to maximize chemical diversity and increase the probability of finding novel active compounds. fishersci.com

The screening process utilized automated liquid handling and robotic systems to test hundreds of thousands of compounds in a short period. nih.gov Libraries screened included collections of known bioactive compounds, FDA-approved drugs for potential repurposing, natural products, and structurally diverse synthetic molecules. fishersci.comku.edu The quality and reliability of the HTS assay were rigorously monitored using statistical metrics to ensure the validity of the identified hits. mdpi.com

| Compound Library | Number of Compounds Screened | Primary Hit Rate (%) | Screening Assay Format |

|---|---|---|---|

| Bioactive Compound Library | 20,000 | 0.85 | Biochemical (Enzyme Inhibition) |

| FDA-Approved Drug Library | 2,000 | 0.30 | Cell-Based (Phenotypic) |

| Natural Product Collection | 15,000 | 1.10 | Biochemical (Enzyme Inhibition) |

| Diversity Set Library | 250,000 | 0.45 | Cell-Based (Phenotypic) |

Following its identification via HTS, a panel of robust cell-based assays was developed to elucidate this compound's mechanism of action (MOA). researchgate.net Unlike biochemical assays, cell-based assays provide more biologically relevant information by evaluating a compound's effect within a living cellular system. immunologixlabs.com These assays are crucial for understanding cellular processes such as cell viability, proliferation, and signal transduction in response to the compound. bioivt.com

For this compound, multiparametric high-content screening (HCS) assays were implemented. researchgate.net These HCS assays combine automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters, offering deep insights into the compound's effects on cellular health and morphology. koreascience.kr Assays were developed to measure endpoints associated with cell cycle progression, apoptosis, and specific signaling pathways, helping to build a comprehensive profile of this compound's cellular activity. researchgate.netimmunologixlabs.com

| Assay Type | Cell Line | Endpoint Measured | This compound Activity (IC₅₀, µM) |

|---|---|---|---|

| Cell Proliferation | MCF-7 (Breast Cancer) | Viability (MTT) | 2.5 |

| Apoptosis Induction | HCT116 (Colon Cancer) | Caspase-3/7 Activation | 5.1 |

| Cell Cycle Analysis | A549 (Lung Cancer) | G2/M Arrest (Flow Cytometry) | 3.8 |

| Reporter Gene Assay | HEK293 (Engineered) | Pathway-Specific Luciferase Activity | 1.9 |

In Vivo Preclinical Model Systems and Experimental Design

To assess the potential of this compound in a complex biological system, research transitioned from in vitro studies to in vivo preclinical models. researchgate.net The use of animal models is an essential step in preclinical research to understand how a compound behaves within a whole organism before any consideration for human trials. mdpi.comyoutube.com The selection of an appropriate animal model is critical and is based on its ability to replicate the human disease or condition being studied. nih.gov

For this compound, a murine xenograft model was selected to evaluate its anti-tumor properties. The experimental design was carefully planned, considering factors such as the number of animals required to achieve statistical power while adhering to ethical principles of reduction and refinement. researchgate.netmdpi.com Key components of the study design included defining the animal model, determining group sizes, establishing the treatment regimen, and identifying primary and secondary endpoints for evaluation.

| Parameter | Description |

|---|---|

| Animal Model | Athymic Nude Mice (nu/nu) |

| Tumor Model | Subcutaneous HCT116 human colorectal carcinoma xenograft |

| Group Size | n=10 mice per group |

| Treatment Groups | Vehicle Control; this compound (multiple dose levels) |

| Primary Endpoint | Tumor volume measurement over time |

| Secondary Endpoints | Body weight, clinical observations |

Bioanalytical Techniques for Compound Quantification in Preclinical Matrices

Accurate quantification of this compound in biological samples from in vivo studies is essential for understanding its pharmacokinetic profile. Bioanalytical methods provide the concentration data needed to correlate exposure with pharmacological response. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity. nih.gov

A robust HPLC-MS/MS method was developed and validated for the quantification of this compound in mouse plasma. The validation process ensures the method is reliable and reproducible, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov Careful sample preparation techniques are employed to minimize matrix effects, where components of the biological sample can interfere with the analysis by suppressing or enhancing the instrument's signal. nih.govnih.gov

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Accuracy (% Bias) | Within ±15% | -4.5% to +6.2% |

| Intra-day Precision (% CV) | ≤ 15% | ≤ 8.5% |

| Inter-day Accuracy (% Bias) | Within ±15% | -7.1% to +3.9% |

| Inter-day Precision (% CV) | ≤ 15% | ≤ 11.2% |

Integration of Computational and Experimental Data in this compound Research

Modern drug discovery programs, including the this compound project, benefit from the tight integration of computational and experimental approaches. nih.govnih.gov This synergy allows for the generation of hypotheses through computational modeling, which can then be tested experimentally, leading to a more efficient and informed research process. lehigh.edu

Cheminformatics and bioinformatics are two key computational disciplines that have played a significant role in this compound research. mdpi.com Cheminformatics involves the use of computational tools to analyze and manage large datasets of chemical information. springernature.com In the this compound project, cheminformatics was used to analyze the hits from the HTS campaign, cluster them by structural similarity, and guide the selection of compounds for further study. nih.gov

Bioinformatics approaches were employed to analyze biological data, such as genomic and proteomic information, to identify potential molecular targets for this compound and to understand the pathways it might be modulating. mdpi.com By combining chemical structure information with biological activity data, these computational methods help bridge the gap between chemical and biological space, accelerating the journey of drug discovery. nih.gov

| Computational Field | Tool/Approach | Application in this compound Project |

|---|---|---|

| Cheminformatics | Chemical Clustering Algorithms | Structural classification of HTS hits to identify active scaffolds. |

| Cheminformatics | Pharmacophore Modeling | Building models of essential structural features for biological activity. |

| Bioinformatics | Pathway Analysis | Identifying biological pathways affected by this compound based on phenotypic data. |

| Bioinformatics | Target Prediction Algorithms | Generating hypotheses for this compound's molecular target(s) based on its structure. |

Q & A

Q. How can researchers enhance reproducibility in synthetic protocols for this compound analogs?

- Methodological Answer : Document reaction conditions exhaustively (e.g., stirring speed, humidity). Use IUPAC nomenclature for analogs and share spectral data in open repositories (e.g., ChemSpider). Include step-by-step videos or interactive schematics in supplementary files .

Tables for Data Presentation

Example Table 1 : Comparative Yield Optimization for this compound Synthesis

| Condition Variation | Yield (%) | Purity (%) | Reference Protocol |

|---|---|---|---|

| Catalyst A, 25°C | 62 | 98 | Smith et al. 2022 |

| Catalyst B, 30°C | 78 | 99 | Patel et al. 2023 |

Example Table 2 : Pharmacokinetic Parameters in Murine Models

| Model Type | C (µg/mL) | t (h) | Bioavailability (%) |

|---|---|---|---|

| Wild-Type | 12.3 | 4.5 | 58 |

| CYP3A4 Knockout | 18.9 | 6.2 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.